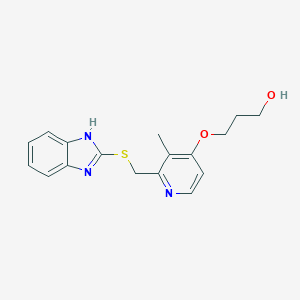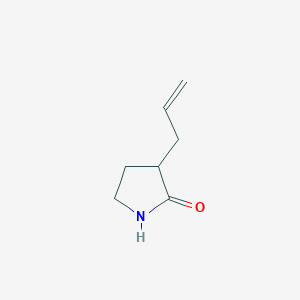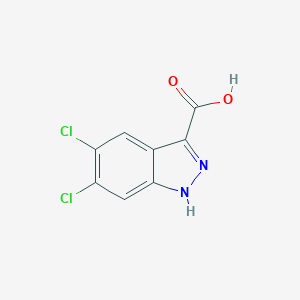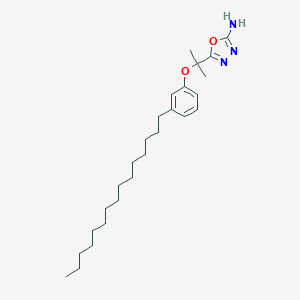
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including drug discovery, disease diagnosis, and treatment. In
Mécanisme D'action
The mechanism of action of 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- is not fully understood. However, it is believed that this compound works by inhibiting the activity of various enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the prevention of bacterial and fungal growth.
Biochemical and Physiological Effects
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying cancer cells and developing new cancer treatments. Additionally, this compound has antibacterial and antifungal properties, making it useful for studying bacterial and fungal growth. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures are necessary to ensure the safety of researchers.
Orientations Futures
There are several future directions for the study of 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)-. One direction is to further investigate its potential as a cancer treatment. This compound has shown promise in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another direction is to investigate its potential as an antibiotic. With the rise of antibiotic-resistant bacteria, there is a need for new antibiotics, and 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- could be a valuable candidate. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- can be achieved through several methods. One of the most common methods is through the reaction of 1,3,4-oxadiazole-2-thione with 1-(3-pentadecylphenoxy)-2-chloroethane and sodium hydride. This reaction results in the formation of the desired compound. Other methods include the reaction of 1,3,4-oxadiazole-2-thione with various alkyl halides and the reaction of 1,3,4-oxadiazole-2-thione with various alcohols.
Applications De Recherche Scientifique
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is in drug discovery. This compound has been shown to have potent antitumor activity, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
124237-30-5 |
|---|---|
Nom du produit |
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- |
Formule moléculaire |
C26H43N3O2 |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
5-[2-(3-pentadecylphenoxy)propan-2-yl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C26H43N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)31-26(2,3)24-28-29-25(27)30-24/h17,19-21H,4-16,18H2,1-3H3,(H2,27,29) |
Clé InChI |
FBWIFMWLICNENI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)(C)C2=NN=C(O2)N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)(C)C2=NN=C(O2)N |
Autres numéros CAS |
124237-30-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




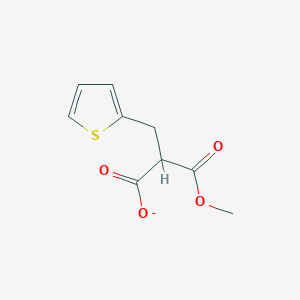
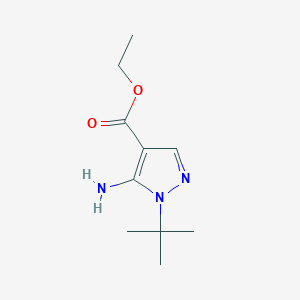



![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)
